1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a naphthyridine core, a piperidine ring, and a pyridine moiety
Preparation Methods
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Used in the development of photophysical applications and molecular sensors.
1,2,3-Triazole Derivatives: Exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C20H20N4O/c25-19(13-15-3-1-9-21-14-15)24-11-7-16(8-12-24)18-6-5-17-4-2-10-22-20(17)23-18/h1-6,9-10,14,16H,7-8,11-13H2 |
InChI Key |
SXMVKGHCBNETSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=CN=CC=C4 |
Origin of Product |
United States |
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